2-chlorobenzyl 2-(benzoylamino)benzoate

Description

Overview of Substituted Benzamides in Organic Synthesis

Substituted benzamides are derivatives of benzamide (B126) (C₆H₅CONH₂) where one or more hydrogen atoms on the benzene (B151609) ring or the nitrogen atom are replaced by other functional groups. The amide bond itself, which links a carbonyl group to a nitrogen atom, is a cornerstone of organic and medicinal chemistry. numberanalytics.comrsc.orgwikipedia.org This linkage is notably stable and is the fundamental component of peptides and proteins. rsc.orgwikipedia.org

In organic synthesis, the formation of an amide bond is a crucial and frequently performed reaction. numberanalytics.com Methods to create this bond are numerous and include the reaction of a carboxylic acid or its more reactive derivatives (like acyl chlorides or anhydrides) with an amine. wikipedia.orgmasterorganicchemistry.com To facilitate this reaction under milder conditions, various coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methyl-methanaminium hexafluorophosphate (B91526) N-oxide (HATU) are often employed. mdpi.com Substituted benzamides are integral substructures in a vast array of pharmaceuticals and biologically active compounds, exhibiting activities such as antitumor and anti-inflammatory effects. nih.govresearchgate.netresearchgate.net

Overview of Substituted Benzoates in Organic Chemistry

Substituted benzoates are esters derived from benzoic acid and its substituted analogues. An ester is characterized by a carbonyl group adjacent to an ether linkage (-COO-). They are typically formed through the reaction of a carboxylic acid and an alcohol, a process known as esterification. quora.com The Fischer esterification, which involves reacting the acid and alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic method, though it is an equilibrium process. researchgate.netusm.my

Microwave-assisted synthesis has been shown to improve the efficiency of esterification for substituted benzoic acids. usm.myusm.my Benzoates are not only important final products but also serve as key intermediates in organic synthesis. nih.govacs.org The reactivity of the ester can be influenced by the nature of the substituents on the aromatic ring. nih.gov

Structural Dissection: Benzyl (B1604629) Ester and Benzoylamino Moieties

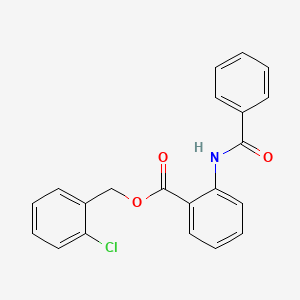

The structure of 2-chlorobenzyl 2-(benzoylamino)benzoate can be broken down into two primary functional components: the benzyl ester group and the benzoylamino group.

Benzyl Ester Moiety : This part of the molecule consists of a benzoic acid derivative esterified with a benzyl alcohol derivative (specifically, 2-chlorobenzyl alcohol). Benzyl esters are widely used in organic synthesis, often as protecting groups for carboxylic acids. wikipedia.org This is because the benzyl group can be selectively removed under mild conditions, such as through hydrogenolysis, to regenerate the carboxylic acid. wikipedia.org The synthesis of benzyl esters can be achieved through various methods, including direct esterification of carboxylic acids with benzyl alcohol or reaction with benzyl halides. researchgate.netorganic-chemistry.orgnih.gov

Benzoylamino Moiety : This is an amide group where a benzoyl group (C₆H₅CO-) is attached to a nitrogen atom. In the target molecule, this group is formed from 2-aminobenzoic acid, creating a 2-(benzoylamino)benzoyl structure. The synthesis of such N-benzoyl compounds typically involves the reaction of an amine with a benzoylating agent like benzoyl chloride or benzoic anhydride (B1165640). ijirset.comscielo.org.mx This functional group is a key feature in many compounds with significant biological activity. scielo.org.mxnih.gov

Significance of Aromatic Halogenation in Organic Chemistry

The presence of a chlorine atom on the benzyl group is a result of aromatic halogenation, a type of electrophilic aromatic substitution. purechemistry.orgwikipedia.org This class of reaction is fundamental for introducing halogen atoms (F, Cl, Br, I) onto an aromatic ring. ucalgary.camasterorganicchemistry.com For chlorination and bromination, a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is typically required to increase the electrophilicity of the halogen. wikipedia.orgmasterorganicchemistry.comyoutube.com

Halogen atoms significantly influence a molecule's physical and chemical properties. In the context of drug discovery, halogenation is a widely used strategy to enhance the therapeutic properties of a compound. nih.govresearchgate.net Halogens can improve factors like membrane permeability, metabolic stability, and binding affinity to biological targets through a phenomenon known as halogen bonding. nih.govnamiki-s.co.jpacs.org The position and type of halogen can have profound effects on the bioactivity of a molecule. nih.gov

Synthetic Strategies for Related Chemical Architectures

Given the structure of this compound, a logical synthetic approach would involve a two-step process combining amide and ester formation reactions.

Amide Formation : The first step would likely be the synthesis of the N-acylated amino acid, 2-(benzoylamino)benzoic acid. This can be achieved by reacting 2-aminobenzoic acid with benzoyl chloride, often in the presence of a mild base (like sodium bicarbonate) in an aqueous medium, a variation of the Schotten-Baumann reaction. ijirset.com

Esterification : The second step would be the esterification of the prepared 2-(benzoylamino)benzoic acid with 2-chlorobenzyl alcohol. This reaction can be catalyzed by an acid (Fischer esterification) or mediated by coupling agents. researchgate.netijstr.org Alternatively, the carboxylic acid could be reacted with 2-chlorobenzyl chloride in the presence of a non-nucleophilic base (like triethylamine) to form the ester bond. wikipedia.org

This sequential approach allows for the controlled construction of the complex architecture, leveraging well-established and reliable reactions in organic synthesis.

Data Tables

Table 1: Properties of Key Reactants

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | CAS Number |

| 2-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | 213-214 | 611-19-8 |

| 2-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | - | 118-92-3 |

| Benzoyl chloride | C₇H₅ClO | 140.57 | 197.2 | 98-88-4 |

| 2-Chlorobenzyl alcohol | C₇H₇ClO | 142.58 | 227 | 17849-38-6 |

Data sourced from publicly available chemical databases. mdpi.comscielo.org.mxyoutube.com

Table 2: Properties of Key Intermediates and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | CAS Number |

| 2-(Benzoylamino)benzoic acid | C₁₄H₁₁NO₃ | 241.24 | 181-183 | 579-93-1 |

| Benzyl benzoate (B1203000) | C₁₄H₁₂O₂ | 212.24 | 21 | 120-51-4 |

| Benzyl 2-chlorobenzoate | C₁₄H₁₁ClO₂ | 246.69 | - | 7579-40-0 |

Data sourced from publicly available chemical databases. researchgate.netnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl)methyl 2-benzamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClNO3/c22-18-12-6-4-10-16(18)14-26-21(25)17-11-5-7-13-19(17)23-20(24)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBPCGRISZVTNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorobenzyl 2 Benzoylamino Benzoate and Analogs

Approaches to the 2-(Benzoylamino)benzoate Core

The formation of the 2-(benzoylamino)benzoate core is a critical step that can be accomplished through several synthetic routes. These methods include the esterification of N-benzoyl anthranilic acid, the amidation of anthranilic acid esters, nucleophilic acyl substitution strategies, and the ring-opening of heterocyclic precursors.

Esterification Reactions

Esterification is a fundamental method for producing the 2-(benzoylamino)benzoate core, typically by reacting N-benzoyl anthranilic acid with an appropriate alcohol. The direct esterification of benzoic acid derivatives is a well-established process. For instance, the Fischer esterification reaction, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. libretexts.org

The esterification of benzoic acid with various alcohols, including those with 7 to 13 carbon atoms, can be effectively catalyzed by tin(II) compounds at temperatures ranging from 160 to 250°C. google.com This process involves the removal of water by distillation to drive the reaction to completion. google.com Another method involves the use of metal-containing catalysts in an aromatic solvent with a stepwise increase in temperature to 240-250°C, which has been shown to provide high selectivity and yield. google.com

Kinetic studies on the esterification of benzoic acid with 1-butyl alcohol catalyzed by p-toluenesulfonic acid have demonstrated that the reaction follows first-order kinetics with respect to benzoic acid. researchgate.net Furthermore, the use of phase-transfer catalysts has been investigated in the synthesis of benzyl (B1604629) benzoate (B1203000) from benzyl chloride and sodium benzoate, indicating another potential route for ester formation. researchgate.netgoogle.com

| Catalyst/Reagent | Alcohol | Temperature | Key Features |

| Strong Acid (e.g., H2SO4) | General Alcohols | Varies | Fischer Esterification |

| Tin(II) compounds | C7-C13 Alcohols | 160-250°C | High purity product |

| Metal-containing catalyst | C6-C12 Alcohols | Up to 240-250°C | High selectivity and yield |

| p-Toluenesulfonic acid | 1-Butyl Alcohol | Varies | First-order kinetics |

| Phase Transfer Catalyst | Benzyl Alcohol | 80°C | Used with sodium benzoate |

Amidation Reactions

Amidation reactions provide an alternative route to the 2-(benzoylamino)benzoate core, starting from an anthranilic acid ester and benzoylating it. The direct amidation of carboxylic acids is often challenging due to the basicity of amines, which can lead to the formation of unreactive carboxylate salts. libretexts.org To overcome this, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to activate the carboxylic acid, facilitating the formation of an amide bond. libretexts.org

A more direct approach involves the N-acylation of anthranilic acid derivatives. For example, iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines can produce anthranilic acid derivatives in high yields. nih.govacs.org This method utilizes an 8-quinolinylamide directing group and an iron/diphosphine catalyst. nih.govacs.org The reaction proceeds through a C-H activation mechanism. nih.govacs.org

The synthesis of N-aryl/alkyl anthranilic acid derivatives can also be achieved through regioselective copper-catalyzed amination. ijpsjournal.com Additionally, processes for preparing anthranilic acid amides from phthalamic acid have been developed, which involve treatment with a caustic alkali solution, a catalyst, and a hypohalite, followed by the addition of an amine. google.com

| Starting Material | Reagent | Catalyst | Key Features |

| Carboxylic Acid & Amine | DCC | - | Overcomes salt formation |

| Aromatic Carboxamide | N-chloroamine | Iron/diphosphine | C-H activation |

| - | - | Copper | Regioselective amination |

| Phthalamic acid | Amine | Hypohalite | Industrial process |

Nucleophilic Acyl Substitution Strategies

The formation of the 2-(benzoylamino)benzoate core is fundamentally governed by nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.com In this two-step mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. vanderbilt.edu Subsequently, a leaving group is expelled, reforming the carbonyl group. vanderbilt.edu The reactivity of carboxylic acid derivatives in these reactions generally follows the order: acid chlorides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com

This principle is applied in both the esterification and amidation routes. For instance, the conversion of a more reactive acyl derivative, such as benzoyl chloride, with an anthranilate ester (an alcoholysis reaction) would be a highly favorable process to form the N-benzoyl derivative. libretexts.org Conversely, starting with N-benzoyl anthranilic acid, its conversion to an acid chloride using a reagent like thionyl chloride (SOCl₂) would activate it for subsequent esterification with 2-chlorobenzyl alcohol. libretexts.org The reaction of benzoyl chloride with 2-propanol to yield isopropyl benzoate is a classic example of this type of substitution. libretexts.org

Ring-Opening Reactions of Heterocyclic Precursors

An alternative strategy for synthesizing the 2-(benzoylamino)benzoate core involves the ring-opening of heterocyclic precursors. For example, benzo[d] nih.govresearchgate.netoxazin-4-ones, which can be synthesized from anthranilic acid, can undergo ring-opening. researchgate.net However, this can sometimes lead to the formation of diamides as byproducts. researchgate.net

A more controlled approach involves the aminolysis of phthalides to form 2-hydroxymethylbenzamides, which can then be rearranged to benzoxazinones. nih.gov The ring-opening of isatoic anhydride (B1165640) with amines is another known method, though it can also produce urea (B33335) derivatives as byproducts. google.com More complex ring-opening/ring-closure cascade reactions have also been explored for the synthesis of related heterocyclic systems like benzodiazepines from benzimidazole (B57391) salts, highlighting the versatility of ring-opening strategies in synthetic chemistry. nih.gov

Introduction of the 2-Chlorobenzyl Moiety

The final step in the synthesis of the target compound is the attachment of the 2-chlorobenzyl group to the 2-(benzoylamino)benzoate core. This is typically achieved through benzylation.

Benzylation Techniques

The most direct method for introducing the 2-chlorobenzyl group is the reaction of the sodium or potassium salt of N-benzoyl anthranilic acid with 2-chlorobenzyl chloride. This is a classic Williamson ether synthesis-type reaction, adapted for ester formation.

The synthesis of benzyl esters can be achieved by reacting a carboxylic acid with benzyl chloride in the presence of a base like triethylamine. chemicalbook.com Kinetic studies have been performed on the conversion of chlorobenzyl chlorides to their corresponding benzoate esters using aqueous sodium benzoate in the presence of phase-transfer catalysts. researchgate.net This highlights an effective method for the benzylation step. The reaction of 2-chlorobenzyl chloride with alkali metal phthalimide (B116566) is a known process for producing 2-chlorobenzylphthalimide, which can then be cleaved to yield 2-chlorobenzylamine, demonstrating the reactivity of 2-chlorobenzyl chloride in substitution reactions. google.com

| Substrate | Reagent | Catalyst | Key Features |

| N-benzoyl anthranilic acid salt | 2-Chlorobenzyl chloride | - | Direct esterification |

| Benzoic acid | Benzyl chloride | Triethylamine | Base-mediated esterification |

| Sodium benzoate | 2-Chlorobenzyl chloride | Phase Transfer Catalyst | Efficient under biphasic conditions |

Precursor Synthesis and Functional Group Transformations

The creation of 2-chlorobenzyl 2-(benzoylamino)benzoate is fundamentally a convergence of two key precursors: 2-(benzoylamino)benzoic acid (N-benzoyl anthranilic acid) and 2-chlorobenzyl alcohol. The synthesis of these intermediates involves specific functional group transformations.

N-benzoyl anthranilic acid Synthesis: The primary route to N-benzoyl anthranilic acid and its derivatives is the acylation of the amino group of anthranilic acid. A common laboratory method involves the formation of an amide bond between the carboxylic group of benzoic acid derivatives and the amino moiety of C-protected anthranilic acids. nih.gov In this process, the carboxylic acids are first activated, typically by converting them into highly reactive acid chlorides using reagents like thionyl chloride (SOCl₂). nih.gov The resulting benzoyl chloride is then reacted with an ester of anthranilic acid. A subsequent alkaline hydrolysis step deprotects the carboxylic acid, yielding the final N-benzoyl anthranilic acid. nih.gov The parent anthranilic acid is an economically significant precursor produced industrially from phthalic anhydride, which is converted to phthalimide and then subjected to a Hofmann rearrangement. ekb.eg

2-chlorobenzyl alcohol Synthesis: The second precursor, 2-chlorobenzyl alcohol, is typically prepared from 2-chlorobenzyl chloride. researchgate.net A two-step process involving the formation of a benzoate ester intermediate is often favored for process control and purity. Kinetic studies have been conducted on the conversion of various chlorobenzyl chlorides, including the 2-chloro isomer, into their corresponding alcohols via reaction with aqueous sodium benzoate in the presence of a phase-transfer catalyst. researchgate.net The intermediate ester, 2-chlorobenzyl benzoate, is then hydrolyzed to afford 2-chlorobenzyl alcohol. The initial starting material, 2-chlorobenzyl chloride, can be synthesized from 2-chlorobenzylphthalimide through methods like hydrazinolysis or hydrolysis. google.com

Table 1: Key Precursor Synthetic Routes

| Precursor | Starting Material(s) | Key Transformation | Reference |

|---|---|---|---|

| N-benzoyl anthranilic acid | Anthranilic acid, Benzoic acid | Amide bond formation (Acylation) | nih.gov |

| 2-chlorobenzyl alcohol | 2-chlorobenzyl chloride, Sodium benzoate | Esterification followed by Hydrolysis | researchgate.net |

| Anthranilic acid | Phthalic anhydride, Ammonia | Hofmann rearrangement | ekb.eg |

| 2-chlorobenzyl chloride | 2-chlorobenzylphthalimide, Hydrazine | Cleavage of phthalimide ring | google.com |

Specific Reaction Conditions and Catalytic Systems

Modern synthetic strategies increasingly prioritize efficiency and sustainability, leading to the development of specialized reaction conditions, including solvent-free protocols, advanced catalytic systems, and microwave-assisted techniques.

Solvent-free reaction conditions offer significant environmental and economic advantages by eliminating the need for organic solvents. iau.ir An efficient and environmentally friendly methodology has been developed for the synthesis of 2-aryl-4H-3,1-benzoxazine-4-one from N-acyl anthranilic acid derivatives. iau.ir This process involves mixing the N-acyl anthranilic acid with a recyclable mineral catalyst, such as silica (B1680970) gel or bentonite, and heating the mixture to its melting point for just a few minutes. iau.ir This approach is noted for its good to excellent yields, short reaction times, and simple, eco-friendly procedure, suggesting its applicability to the initial N-benzoylation step in the synthesis of the target compound's precursor. iau.ir

Palladium (Pd) catalysts are highly effective for C-H activation and cross-coupling reactions, offering advanced routes to key intermediates. An efficient method for the synthesis of anthranilic acids involves the palladium-catalyzed direct intermolecular ortho-C-H amidation of benzoic acids. polyu.edu.hkrsc.org This reaction is believed to proceed via a carboxylate-assisted C-H palladation to form an arylpalladium(II) complex, which then undergoes nitrene insertion. polyu.edu.hkrsc.org While not a direct synthesis of the final ester, the optimization of such catalytic systems is crucial for producing the anthranilic acid core efficiently. Further, palladium catalysis has been employed in C-N coupling reactions to synthesize N-phenylanthranilic acids, demonstrating the versatility of this metal in forming the key N-aryl bond. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions and improve yields. scielo.br The synthesis of N-aryl anthranilic acids, key precursors for analogs of the target compound, can be significantly enhanced using microwaves to promote the Ullmann coupling reaction. scielo.br This technique drastically reduces reaction times compared to conventional heating methods, which often require prolonged heating. scielo.br Studies have shown that using microwaves for the synthesis of N-phenylanthranilic acids in water can lead to better yields in shorter timeframes. researchgate.net The benefits of microwave heating extend to various transformations, including acylation and esterification, making it a highly valuable technique for synthesizing complex molecules like this compound. nih.govrasayanjournal.co.innih.gov

Yield Optimization and Process Development

Optimizing reaction yields and developing scalable processes are critical for the practical synthesis of chemical compounds. For the esterification step forming the final product, process development studies focusing on the conversion of chlorobenzyl chlorides to alcohols via benzoate esters provide valuable insights. researchgate.net These studies show that reaction parameters such as temperature, catalyst concentration, and reactant ratios must be carefully controlled. researchgate.net The use of phase-transfer catalysts, like tributylamine, has proven effective in this context. researchgate.net

For the N-acylation step, the choice of methodology directly impacts the yield. Microwave-assisted Ullmann couplings have been reported to produce N-aryl anthranilic acids in good to excellent yields. scielo.br Similarly, solvent-free methods using recyclable mineral supports also report high yields and offer the additional benefit of simplified work-up procedures. iau.ir

Comparison of Synthetic Routes and Efficiencies

The efficiency of a synthetic route is determined by factors such as yield, reaction time, cost, safety, and environmental impact. When comparing methods for synthesizing this compound and its precursors, distinct advantages and disadvantages emerge.

Table 2: Comparison of Synthetic Conditions for N-Aryl Anthranilic Acid Synthesis

| Method | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Ullmann) | Solvent, Copper catalyst, Long reaction time (hours) | Well-established, uses common reagents | Long reaction times, often high temperatures, potential for side products | ekb.egscielo.br |

| Microwave-Assisted | Solvent (e.g., water) or solvent-free, short reaction time (minutes) | Drastically reduced reaction time, improved yields, energy efficient | Requires specialized microwave equipment | researchgate.netscielo.br |

| Solvent-Free | Heat, recyclable catalyst (e.g., silica gel) | Environmentally friendly ("Green"), simplified work-up, short reaction time | May not be suitable for all substrates | iau.ir |

| Palladium-Catalyzed C-H Amidation | Pd catalyst, specific ligands, solvent | High efficiency, novel bond formation | Expensive catalyst, requires careful optimization | polyu.edu.hkrsc.org |

Microwave-assisted syntheses consistently outperform conventional heating methods by dramatically shortening reaction times from hours to minutes and often increasing product yields. researchgate.netscielo.br The Ullmann condensation, a classic copper-catalyzed method, is robust but hampered by long reaction times. ekb.eg Modern palladium-catalyzed routes offer elegant and efficient alternatives for C-N bond formation and C-H functionalization, though the cost of the catalyst can be a consideration. polyu.edu.hkrsc.org

Solvent-free methods represent a significant step forward in green chemistry. iau.ir By eliminating organic solvents, these routes reduce waste and simplify product isolation. When combined with microwave irradiation, the efficiency can be further enhanced, presenting a highly attractive strategy for the synthesis of N-acylated anthranilic acid precursors. The straightforward nature of these synthetic procedures makes the generation of structurally diverse derivatives highly accessible for further research. nih.gov

Chemical Reactivity and Transformations of 2 Chlorobenzyl 2 Benzoylamino Benzoate

Reactivity of the Ester Linkage

The ester group in 2-chlorobenzyl 2-(benzoylamino)benzoate is a primary site for nucleophilic attack, particularly hydrolysis and transesterification reactions.

Hydrolysis Mechanisms (Acidic and Basic)

The ester linkage is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base, to yield 2-(benzoylamino)benzoic acid and 2-chlorobenzyl alcohol.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent proton transfer and elimination of 2-chlorobenzyl alcohol regenerates the acidic catalyst and produces 2-(benzoylamino)benzoic acid. The mechanism of acid-catalyzed hydrolysis of esters like monochloroesters is generally accepted as AAC2, involving a bimolecular attack of water on the acyl-carbon bond. researchgate.net

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 2-chlorobenzyl alkoxide, which subsequently abstracts a proton from the newly formed carboxylic acid to yield 2-chlorobenzyl alcohol and the carboxylate salt of 2-(benzoylamino)benzoic acid. Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the reaction rates are influenced by the electronic effects of substituents on both the acyl and phenyl portions of the molecule. researchgate.net For instance, electron-withdrawing groups on the benzoic acid ring generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

| Condition | Reactants | Products |

| Acidic Hydrolysis | This compound, H₂O, H⁺ | 2-(benzoylamino)benzoic acid, 2-chlorobenzyl alcohol |

| Basic Hydrolysis | This compound, NaOH | Sodium 2-(benzoylamino)benzoate, 2-chlorobenzyl alcohol |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. In the case of this compound, reaction with an alcohol (R-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester and 2-chlorobenzyl alcohol. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Enzymatic catalysts, such as lipases, are also effective in promoting transesterification reactions under milder conditions. For example, lipases have been successfully used in the transesterification of benzyl (B1604629) benzoate (B1203000) with various acyl donors, demonstrating the feasibility of such transformations in related systems.

Reactivity of the Amide Linkage

The amide bond in this compound is generally more stable and less reactive than the ester linkage. However, it can undergo cleavage and modification under specific conditions.

Amide Hydrolysis and Formation Reversibility

The hydrolysis of the amide bond to give 2-aminobenzoic acid and benzoic acid requires more forcing conditions (e.g., strong acid or base and elevated temperatures) compared to ester hydrolysis.

The formation of the amide bond from 2-aminobenzoic acid and benzoic acid is a condensation reaction that is generally unfavorable without the use of coupling agents or activation of the carboxylic acid. The reverse reaction, hydrolysis, is thermodynamically favored in the presence of water. However, the direct condensation of amines and carboxylic acids to form amides can be achieved under certain conditions, such as hydrothermal synthesis, suggesting that the reversibility of amide formation is dependent on the specific reaction environment.

N-Alkylation and Acylation Reactions

The secondary amide nitrogen in this compound possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to resonance with the adjacent carbonyl group and the aromatic ring.

N-Alkylation: Alkylation of the amide nitrogen is generally difficult to achieve directly. It often requires strong bases to deprotonate the amide, forming a highly nucleophilic amidate anion, which can then react with an alkylating agent.

N-Acylation: N-acylation of secondary amides is also a challenging transformation. While N-acylation of primary and some secondary amines can be achieved with acyl chlorides or anhydrides, the reduced nucleophilicity of the amide nitrogen in this compound makes it a poor substrate for such reactions. researchgate.net More reactive acylating agents or catalytic methods might be necessary to effect this transformation. For N-aryl systems with poor nucleophilicity, heating with an acyl chloride in the presence of a base or using stronger activation methods may be required. reddit.com

Reactions Involving Aromatic Rings

The two aromatic rings in this compound are potential sites for electrophilic aromatic substitution reactions. The position of substitution on each ring is directed by the existing substituents. savemyexams.com

Ring A (derived from 2-chlorobenzyl alcohol): This ring contains a chlorine atom and a methylene-ester group (-CH₂-O-CO-R).

The chlorine atom is an ortho-, para-directing deactivator. It withdraws electron density inductively, making the ring less reactive than benzene (B151609), but directs incoming electrophiles to the positions ortho and para to itself.

Ring B (derived from 2-(benzoylamino)benzoic acid): This ring contains a carboxylic ester group (-COOR) and a benzoylamino group (-NH-CO-Ph).

The benzoylamino group (-NH-CO-Ph) is an ortho-, para-directing activator. The lone pair on the nitrogen atom can donate electron density to the ring through resonance, activating it towards electrophilic attack and directing substituents to the ortho and para positions.

The carboxylic ester group (-COOR) is a meta-directing deactivator. It withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.

The interplay of these directing effects will determine the regioselectivity of electrophilic substitution on each ring. For Ring B, the activating ortho-, para-directing benzoylamino group would likely dominate over the deactivating meta-directing ester group, favoring substitution at the positions ortho and para to the amino group. ucalgary.calibretexts.org

| Ring | Substituent | Effect on Reactivity | Directing Effect |

| A | -Cl | Deactivating | Ortho, Para |

| A | -CH₂-O-CO-R | Weakly Deactivating | - |

| B | -NH-CO-Ph | Activating | Ortho, Para |

| B | -COOR | Deactivating | Meta |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on this compound involves the reaction of an electrophile with one of the two benzene rings. The site of substitution is determined by the directing effects of the substituents already present on each ring.

The molecule has two aromatic rings with different substitution patterns:

Ring A (derived from 2-aminobenzoic acid): This ring is substituted with an amino group acylated by a benzoyl group (-NHCOPh) and an ester group (-COOCH₂C₆H₄Cl). The N-benzoylamino group is a powerful ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom which can be donated to the ring, stabilizing the intermediate carbocation (arenium ion) formed during the substitution. libretexts.orgorganicchemistrytutor.comyoutube.com The ester group, being a deactivating group, will direct incoming electrophiles to the meta position relative to itself. unizin.org The activating N-benzoylamino group's directing effect will dominate over the deactivating ester group.

Ring B (derived from 2-chlorobenzyl alcohol): This ring is substituted with a chlorine atom and the benzyl ester linkage. The chlorine atom is a deactivating but ortho-, para-directing substituent. organicchemistrytutor.comunizin.org The benzyl ester group is a deactivating group and would direct meta. The combined effect would likely lead to a mixture of products, with the ortho- and para-directing influence of the chlorine being significant.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reagent | Electrophile | Predicted Major Product(s) on Ring A | Predicted Major Product(s) on Ring B |

|---|---|---|---|

| HNO₃/H₂SO₄ | NO₂⁺ | 2-(benzoylamino)-5-nitrobenzoic acid, 2-chlorobenzyl ester | 2-chloro-1-(chloromethyl)-4-nitrobenzene moiety |

| Br₂/FeBr₃ | Br⁺ | 2-(benzoylamino)-5-bromobenzoic acid, 2-chlorobenzyl ester | 2-chloro-1-(chloromethyl)-4-bromobenzene moiety |

Note: The table presents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on reaction conditions.

Nucleophilic Aromatic Substitution (if applicable to chloro-substituted phenyl)

Nucleophilic aromatic substitution (SNAAr) on the chloro-substituted phenyl ring of this compound is generally not favored under standard conditions. The chlorine atom is attached to an unactivated benzene ring, making it a poor leaving group for nucleophilic attack. Such reactions typically require the presence of strong electron-withdrawing groups ortho or para to the halogen to stabilize the negatively charged intermediate (Meisenheimer complex), which are absent in this case. doubtnut.com

However, the benzylic chloride itself (2-chlorobenzyl chloride) is known to undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. chemtube3d.comstackexchange.com The benzylic position is activated towards SN2 attack due to the stabilizing effect of the adjacent phenyl ring on the transition state. chemtube3d.com Therefore, while direct substitution on the aromatic ring is unlikely, reactions at the benzylic carbon are possible. For instance, reaction with strong nucleophiles could potentially displace the entire 2-(benzoylamino)benzoate group if the ester linkage is cleaved first.

Ortho-Metalation and Related Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. uwindsor.cabaranlab.org The resulting aryllithium species can then react with various electrophiles.

In this compound, the amide functionality (-NHCOPh) can act as a potent DMG. acs.orgresearchgate.net The lithium base would coordinate to the carbonyl oxygen of the amide, directing deprotonation to the adjacent ortho position on the anthranilate ring (C-3).

Table 2: Potential Products from Ortho-Metalation of the Anthranilate Ring

| Reagent Sequence | Electrophile | Potential Product |

|---|---|---|

| 1. s-BuLi, TMEDA, -78 °C; 2. (CH₃)₂CO | Acetone | 2-chlorobenzyl 2-(benzoylamino)-3-(1-hydroxy-1-methylethyl)benzoate |

| 1. n-BuLi, -78 °C; 2. I₂ | Iodine | 2-chlorobenzyl 2-(benzoylamino)-3-iodobenzoate |

Note: These are hypothetical products based on the principles of directed ortho-metalation.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound offers possibilities for intramolecular cyclization reactions, particularly under photochemical or thermal conditions. For instance, related N-aroyl-2-aminobenzoate structures can undergo cyclization. Photochemical conditions can sometimes promote the formation of new rings through radical or pericyclic reactions. nih.govrsc.org

One potential transformation is the photochemical cyclization to form a dibenzo[b,f] uwindsor.caresearchgate.netoxazepin-11(10H)-one derivative, although this would likely require specific reaction conditions and may compete with other photochemical processes. Intramolecular Friedel-Crafts type reactions could also be envisioned under strong acid catalysis, potentially leading to cyclized products, though the conditions might also promote ester cleavage.

Degradation Pathways under Chemical Stressors

The stability of this compound is limited under certain chemical conditions due to the presence of the ester and amide functional groups.

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. researchgate.netresearchgate.net

Acid-catalyzed hydrolysis: In the presence of strong acids and water, the ester will be cleaved to yield 2-(benzoylamino)benzoic acid and 2-chlorobenzyl alcohol. The stability of benzyl esters towards acid hydrolysis can be influenced by substituents on the phenyl ring; electron-withdrawing groups like chlorine generally increase stability compared to unsubstituted benzyl esters. thieme-connect.de

Base-catalyzed hydrolysis (saponification): Treatment with a strong base, such as sodium hydroxide, will lead to the formation of the sodium salt of 2-(benzoylamino)benzoic acid and 2-chlorobenzyl alcohol. acs.orgacs.org This process is generally irreversible.

Amide Hydrolysis: The amide bond is generally more stable to hydrolysis than the ester bond. However, under harsh acidic or basic conditions (more so than required for ester hydrolysis), the amide can also be cleaved to produce anthranilic acid, benzoic acid, and 2-chlorobenzyl alcohol.

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific degradation products would depend on the atmosphere (e.g., inert or oxidative) and the temperature. Pyrolytic reactions could potentially lead to the formation of cyclic compounds or fragmentation of the molecule.

Table 3: Major Degradation Products under Chemical Stress

| Stressor | Conditions | Major Products |

|---|---|---|

| Acid | Aqueous HCl, heat | 2-(benzoylamino)benzoic acid, 2-chlorobenzyl alcohol |

| Base | Aqueous NaOH, heat | Sodium 2-(benzoylamino)benzoate, 2-chlorobenzyl alcohol |

| Strong Acid/Heat | Concentrated H₂SO₄, high temperature | Anthranilic acid, Benzoic acid, 2-chlorobenzyl alcohol |

Mechanistic Investigations of Chemical Transformations

Kinetic Studies of Formation and Decomposition Reactions

Kinetic studies are instrumental in elucidating the step-by-step sequence of a reaction. The formation of esters like 2-chlorobenzyl 2-(benzoylamino)benzoate can be approached through the esterification of the corresponding benzyl (B1604629) chloride. Research on the esterification of various chlorobenzyl chlorides with aqueous sodium benzoate (B1203000) in the presence of phase transfer catalysts has shown that these reactions typically follow pseudo first-order kinetics. The rate of reaction is influenced by several parameters, including stirring speed, the choice and loading of the catalyst, temperature, and the concentration of the aqueous phase.

A study on the reaction of aromatic aldehydes with N-arylamides in the presence of benzoyl chloride to form N-aroyl-N-arylbenzamides, a class of compounds structurally related to the title compound, found the reaction to be first order in each of the three reactants in a benzene (B151609) solution. This suggests a multi-component rate-determining step.

The decomposition of such esters can occur via hydrolysis. The hydrolysis of related benzoate esters to their corresponding benzyl alcohols has been studied both with and without phase transfer catalysts.

Table 1: Factors Influencing Esterification Reaction Rates

| Parameter | Effect on Reaction Rate |

| Stirring Speed | Influences mass transfer between phases. |

| Catalyst Type & Loading | Significantly impacts reaction efficiency. |

| Temperature | Higher temperatures generally increase the rate. |

| Aqueous Phase Concentration | Affects the availability of the benzoate nucleophile. |

Identification and Characterization of Reaction Intermediates

The identification of transient species is a cornerstone of mechanistic chemistry. In the formation of N-aroyl-N-arylbenzamides from aromatic aldehydes and N-arylamides with benzoyl chloride, a proposed mechanism involves the formation of an intermediate from the reaction of the aldehyde with benzoyl chloride. This intermediate subsequently reacts with the N-arylamide to yield the final product.

In the context of photochemical reactions of related compounds, such as the photocyclization of N-(o-chlorobenzyl)amines and -amides, the mechanism is believed to proceed through an intramolecular electron transfer from the nitrogen atom to the excited aromatic ring. researchgate.net This generates a radical ion pair as a key intermediate, which then undergoes cyclization.

For the formation of N-nitrosodimethylamine (NDMA) from dimethylamine (B145610) (DMA) and monochloramine, which shares some mechanistic principles with reactions involving chloro-substituents, the formation of a 1,1-dimethylhydrazine (B165182) (UDMH) intermediate is critical. This intermediate is subsequently oxidized to the final product.

Role of Catalysis in Reaction Pathways

Catalysis plays a pivotal role in directing reaction pathways and enhancing reaction rates. In the synthesis of chlorobenzyl benzoates from chlorobenzyl chlorides, phase transfer catalysts are often employed to facilitate the reaction between the water-soluble sodium benzoate and the organic-soluble chlorobenzyl chloride. Tributylamine has been identified as a suitable catalyst for similar reactions.

Gold nanoparticles have also been explored as catalysts for oxidation reactions that can be part of the synthesis or transformation of related compounds. The catalytic activity of gold catalysts is highly dependent on particle size and the nature of the support material. For instance, modifying a support with MgO can enhance the catalytic activity of supported gold nanoparticles.

In the synthesis of 2-chlorobenzyl alcohol via the catalytic hydrogenation of 2-chlorobenzaldehyde, a palladium on carbon (Pd/C) catalyst has been shown to be highly efficient, leading to high yields under mild conditions.

Solvent Effects on Reaction Mechanisms

The solvent environment can profoundly influence reaction rates and even alter the operative mechanism. researchgate.net Solvents achieve this by differentially solvating the reactants, transition states, and products, thereby changing their relative energies. researchgate.net For instance, a polar solvent will preferentially stabilize a polar transition state, accelerating the reaction. researchgate.net

In kinetic studies of N-aroyl-N-arylbenzamide formation, the use of benzene as a solvent indicates that a non-polar environment can be suitable for the reaction. For phase transfer catalysis reactions, a two-phase system of an organic solvent and water is inherent to the process, where the solvent choice can affect the efficiency of the catalyst.

Isotope Labeling Studies for Mechanistic Elucidation

Isotope effects serve as a powerful tool for probing reaction mechanisms by revealing which bonds are broken or formed in the rate-determining step. nih.gov A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically substituted atom is cleaved in the slowest step of the reaction. nih.gov

While specific isotope labeling studies on "this compound" were not found, the principles are widely applied. For example, in studies of photomediated ring contractions of N-aryl azacycles, kinetic isotope effect studies, alongside other mechanistic probes, were used to support an electron transfer/proton transfer (ET/PT) mechanism. Similarly, mechanistic studies on NDMA formation have utilized kinetic modeling to validate proposed pathways. These techniques could be applied to investigate the formation and reactions of the title compound to determine, for instance, whether a C-H bond cleavage is involved in the rate-limiting step.

Photocyclization Mechanisms of Related Chlorobenzyl Derivatives

The presence of a chlorobenzyl group in a molecule can enable photochemical reactions. The photocyclization of N-(o-chlorobenzyl)amines and amides is a known process for synthesizing seven-membered nitrogen-containing rings. researchgate.net The generally accepted mechanism involves an intramolecular electron transfer from the nitrogen atom or another electron-rich part of the molecule to the photo-excited aromatic ring of the chlorobenzyl group. researchgate.netorganic-chemistry.org This is followed by cyclization and the elimination of hydrogen chloride. researchgate.netorganic-chemistry.org

The nature of the excited state (singlet or triplet) can depend on the specific molecular structure. For N-(o-chlorobenzyl)-N-methyl-β-phenylethylamine, the reaction was found to proceed via a triplet excited state, as evidenced by quenching studies with piperylene. Conversely, the photocyclization of N-(o-chlorobenzyl)-N-methylbenzamide appears to proceed from a singlet excited state, as it was not quenched by a triplet quencher. The quantum yield of these reactions, a measure of their efficiency, is also influenced by substituents on the molecule. For instance, electron-donating groups on the aroyl moiety of N-aroyl-N-(o-chlorobenzyl)-β-arylethylamines were found to increase the quantum yield, which is consistent with the proposed intramolecular electron transfer mechanism. organic-chemistry.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive NMR data for 2-chlorobenzyl 2-(benzoylamino)benzoate is not available in the public domain. Detailed experimental values for proton (¹H) and carbon-13 (¹³C) chemical shifts, as well as data from two-dimensional NMR techniques, are essential for the definitive structural elucidation of the molecule. Such analyses would provide precise information on the electronic environment of each nucleus and the connectivity between atoms.

Detailed Proton NMR (¹H NMR) Analysis

Specific ¹H NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, have not been reported in the reviewed literature. A detailed analysis would be necessary to assign the resonances of the protons on the three distinct aromatic rings and the methylene protons of the benzyl (B1604629) group.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment

The complete ¹³C NMR spectral data for this compound, which would detail the chemical shifts of all carbon atoms within the molecule, is currently unavailable. This information is critical for confirming the carbon framework of the compound, including the carbonyl carbons of the ester and amide functionalities, and the carbons of the aromatic systems.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no published studies detailing the use of two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation) for the structural analysis of this compound. These advanced techniques are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities, which would be instrumental in confirming the compound's structure.

Mass Spectrometry (MS)

While mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis, specific experimental data for this compound is not presently available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) data for this compound, which would provide its exact mass and allow for the determination of its elemental formula, has not been found in the surveyed scientific literature.

Fragmentation Pattern Analysis

A detailed analysis of the mass spectrometry fragmentation pattern for this compound is not available. Such an analysis would involve identifying the characteristic fragment ions generated upon ionization, which would offer valuable insights into the molecule's structure and the relative stability of its constituent parts.

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. In the context of this compound, ESI-MS would be employed to determine its molecular weight with high accuracy. The technique involves dissolving the analyte in a polar, volatile solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then directed into the mass analyzer.

For this compound, ESI-MS analysis would be expected to yield a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts such as [M+Na]⁺. The high-resolution capabilities of modern mass spectrometers would allow for the determination of the compound's elemental composition by providing highly accurate mass measurements. Tandem mass spectrometry (MS/MS) experiments could further be performed to induce fragmentation of the parent ion, providing valuable structural information by analyzing the resulting fragment ions. This fragmentation pattern would be characteristic of the molecule's structure, helping to confirm the connectivity of the 2-chlorobenzyl and 2-(benzoylamino)benzoate moieties.

Although no specific ESI-MS data for this compound has been reported, the predicted collision cross section values for a related compound, 2-(benzoylamino)benzoic acid, have been calculated for various adducts, illustrating the type of data that can be obtained. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of chemical compounds. ebsco.comjuniperpublishers.com

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:

N-H stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O stretching: Strong absorptions around 1650-1750 cm⁻¹ for the ester and amide carbonyl groups.

C-O stretching: Bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.

C-N stretching: Absorption in the 1200-1350 cm⁻¹ range for the amide C-N bond.

Aromatic C-H and C=C stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

While a spectrum for the target molecule is not available, the IR spectrum of the related precursor, 2-(benzoylamino)benzoic acid, has been documented and would share some characteristic peaks. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions from the aromatic rings and the conjugated systems involving the carbonyl groups. The presence of multiple chromophores would likely result in complex absorption patterns in the UV region (typically 200-400 nm). The specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values would be characteristic of the compound's electronic structure. nih.gov This technique is also highly valuable for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive structural information for this compound, including bond lengths, bond angles, and torsional angles.

A single crystal X-ray diffraction experiment on a suitable crystal of this compound would reveal its crystal system (e.g., monoclinic, orthorhombic, etc.) and space group. These parameters describe the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. For instance, a study on the related compound 2-cyanoguanidinophenytoin found that it crystallized in a monoclinic system with a P21/c space group. nih.gov

The detailed structural information from X-ray crystallography would also elucidate the nature of intermolecular and intramolecular interactions that stabilize the crystal packing. For this compound, potential interactions include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the ester and amide groups can act as acceptors. These interactions would play a significant role in the crystal packing.

π-π Stacking: The multiple aromatic rings in the molecule could engage in π-π stacking interactions, further stabilizing the solid-state structure.

Other Weak Interactions: C-H···O and C-H···π interactions are also commonly observed in crystal structures of similar organic molecules.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a compound and for its isolation from reaction mixtures or impurities. researchgate.net For this compound, a reversed-phase HPLC method would likely be developed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol and water). The compound would be separated from any starting materials, byproducts, or degradation products based on differences in their polarity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS provides critical information regarding its purity and molecular structure through its characteristic retention time and mass fragmentation pattern.

Upon injection into the GC system, the compound is volatilized and separated from any impurities as it passes through a capillary column. The time it takes for the compound to elute from the column, known as the retention time, is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted this compound molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process induces fragmentation of the molecular ion into smaller, charged fragments. The mass-to-charge ratio (m/z) of these fragments is detected, generating a mass spectrum that serves as a molecular fingerprint.

The expected fragmentation pattern for this compound would likely involve key cleavages at the ester and amide linkages. Characteristic fragments would be anticipated, corresponding to the benzoyl cation (m/z 105), the 2-chlorobenzyl cation (m/z 125), and fragments arising from the 2-(benzoylamino)benzoic acid moiety. The molecular ion peak, corresponding to the intact molecule, would also be a crucial piece of data to confirm the molecular weight. The analysis of these fragmentation patterns allows for the unambiguous confirmation of the compound's structure.

A hypothetical table of expected major mass fragments is presented below:

| Fragment Ion | Structure | Expected m/z |

| Benzoyl cation | [C₆H₅CO]⁺ | 105 |

| 2-Chlorobenzyl cation | [ClC₆H₄CH₂]⁺ | 125 |

| 2-Aminobenzoyl cation | [H₂NC₆H₄CO]⁺ | 120 |

| Fragment from loss of 2-chlorobenzyloxy radical | [C₁₄H₁₀NO₂]⁺ | 224 |

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, assessing the purity of compounds, and determining appropriate solvent systems for column chromatography. asianpubs.org In the synthesis of this compound, TLC is employed to track the consumption of the starting materials (2-(benzoylamino)benzoic acid and 2-chlorobenzyl chloride) and the formation of the desired ester product.

The process involves spotting small aliquots of the reaction mixture onto a TLC plate (typically coated with silica (B1680970) gel) at various time intervals. The plate is then developed in a suitable solvent system, which is empirically determined to provide good separation between the reactants and the product. The separated spots are visualized, often under UV light, due to the aromatic nature of the compounds.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC analysis. The starting materials and the product will exhibit different Rf values due to their differing polarities. Generally, the ester product, being less polar than the carboxylic acid starting material, will have a higher Rf value. The disappearance of the starting material spots and the appearance and intensification of a new product spot indicate the progression of the reaction.

A representative table illustrating the use of TLC in monitoring the synthesis of a related N-phenylanthranilic acid ester is shown below. asianpubs.org A similar approach would be applied for this compound.

| Compound | Rf Value |

| 2-(Phenylamino)methyl benzoate (B1203000) | 0.77 |

| 2-(Phenylamino)ethyl benzoate | 0.65 |

| 2-(Phenylamino)isopropyl benzoate | 0.53 |

| 2-(Phenylamino)butyl benzoate | 0.45 |

| 2-(Phenylamino)phenyl benzoate | 0.41 |

| Solvent system and specific conditions were not detailed in the provided search results. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure organic compound. This analysis provides an empirical formula which can be compared to the theoretical composition calculated from the proposed molecular formula. This comparison is a critical step in verifying the synthesis of a new compound.

For this compound (C₂₁H₁₆ClNO₃), the theoretical elemental composition can be calculated based on its atomic constituents. A sample of the purified compound is subjected to combustion analysis, and the resulting amounts of CO₂, H₂O, and N₂ are measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively.

The experimentally determined percentages should be in close agreement with the theoretical values, typically within a ±0.4% margin, to confirm the elemental composition and, by extension, the molecular formula of the synthesized compound. This data, in conjunction with spectroscopic evidence, provides robust confirmation of the compound's identity and purity.

Below is a data table presenting the theoretical elemental composition of this compound and representative experimental data for structurally similar N-phenylanthranilic acid esters. asianpubs.org

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| This compound | C₂₁H₁₆ClNO₃ | Theoretical | 69.33 | 4.43 | 3.85 |

| 2-(Phenylamino)methyl benzoate | C₁₄H₁₃NO₂ | Theoretical | 73.99 | 5.77 | 6.16 |

| Experimental | 73.92 | 5.71 | 6.11 | ||

| 2-(Phenylamino)ethyl benzoate | C₁₅H₁₅NO₂ | Theoretical | 74.67 | 6.27 | 5.80 |

| Experimental | 74.61 | 6.22 | 5.74 | ||

| 2-(Phenylamino)isopropyl benzoate | C₁₆H₁₇NO₂ | Theoretical | 75.27 | 6.71 | 5.49 |

| Experimental | 75.21 | 6.65 | 5.42 | ||

| 2-(Phenylamino)butyl benzoate | C₁₇H₁₉NO₂ | Theoretical | 75.81 | 7.11 | 5.20 |

| Experimental | 75.75 | 7.04 | 5.13 | ||

| 2-(Phenylamino)phenyl benzoate | C₁₉H₁₅NO₂ | Theoretical | 78.87 | 5.23 | 4.84 |

| Experimental | 78.81 | 5.17 | 4.78 |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bohrium.com This is achieved by finding the minimum energy structure on the potential energy surface. For complex molecules like 2-chlorobenzyl 2-(benzoylamino)benzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov These calculations would reveal the spatial orientation of the 2-chlorobenzyl group relative to the 2-(benzoylamino)benzoate moiety, including the twists around the ester and amide linkages. The geometry is considered optimized when it corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a vibrational analysis. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. nih.gov A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.gov For this compound, the HOMO is likely to be located on the electron-rich benzoylamino and benzoate (B1203000) rings, while the LUMO may be distributed across the aromatic systems. The precise energies and distributions would be determined by DFT calculations. researchgate.net

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.0 to -6.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.5 | Electron-accepting capability |

| HOMO-LUMO Gap | 2.5 to 5.5 | Chemical reactivity and stability |

An electrostatic potential (ESP) map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. scispace.com The ESP map uses a color scale to indicate different potential regions: red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the ESP map would likely show negative potential around the oxygen atoms of the carbonyl and ester groups, as well as the chlorine atom, due to their high electronegativity. researchgate.net Positive potential would be expected around the amide proton (N-H) and the hydrogen atoms of the aromatic rings. nih.gov This mapping provides valuable insights into intermolecular interactions and potential sites for chemical reactions. scispace.com

Molecular Dynamics and Conformational Analysis

While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular dynamics (MD) simulations can model the movement of atoms over time, providing a view of the molecule's conformational flexibility. This analysis would reveal the accessible rotational conformations around the single bonds of this compound, such as the rotation of the benzyl (B1604629) and benzoyl groups. Understanding the conformational landscape is important as different conformers can have different properties and biological activities.

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, which can then be compared with experimental results for structural validation. For this compound, DFT calculations can be used to predict:

Infrared (IR) spectra: By calculating the vibrational frequencies corresponding to different bond stretches, bends, and torsions.

Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of ¹H and ¹³C atoms.

UV-Visible spectra: By using Time-Dependent DFT (TD-DFT) to calculate the electronic transition energies and corresponding absorption wavelengths. nih.gov

Analysis of Non-Covalent Interactions within the Molecular Structure

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure and packing of molecules in the solid state. For this compound, an intramolecular hydrogen bond could exist between the amide hydrogen (N-H) and the ester carbonyl oxygen (C=O), which would significantly influence its conformation. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice, breaking them down into contributions from different types of atomic contacts. nih.gov

Applications in Chemical Science and Technology Non Biological Focus

Role as a Synthetic Intermediate in Organic Synthesis

There is no available literature detailing the use of 2-chlorobenzyl 2-(benzoylamino)benzoate as a synthetic intermediate. While the parent molecule, 2-(benzoylamino)benzoic acid, is a known chemical compound, its esterification with 2-chlorobenzyl alcohol to form the target compound is not described in the context of a broader synthetic pathway. General esterification methods are well-established in organic chemistry, but no specific reactions utilizing this compound to synthesize other molecules have been reported.

Potential in Materials Science

No studies have been found that investigate the potential of this compound in materials science. There are no reports of its use as a monomer for polymerization or as a functional group for the modification of existing polymers. While benzoic acid derivatives can be incorporated into polymer backbones or side chains to impart specific properties, this particular compound has not been a subject of such research.

Chemical Probes for Receptor-Ligand Binding Studies

There is no evidence of this compound being used as a chemical probe for receptor-ligand binding studies. The design of chemical probes requires specific structural features to allow for effective and often selective interaction with biological or chemical targets, along with reporting elements. No such design or application has been reported for this compound.

Data Tables

Due to the absence of research findings for "this compound," no data is available to populate any tables regarding its properties or applications.

Future Research Directions

Exploration of Novel Synthetic Routes

The classical synthesis of 2-chlorobenzyl 2-(benzoylamino)benzoate likely involves the esterification of 2-(benzoylamino)benzoic acid with 2-chlorobenzyl alcohol or the reaction of a 2-(benzoylamino)benzoyl chloride with 2-chlorobenzyl alcohol. Future research could focus on developing more efficient, sustainable, and scalable synthetic methodologies.

Potential avenues for exploration include:

Catalyst Development : Investigating novel catalysts for the esterification process. This could include heterogeneous catalysts like graphene oxide or macroporous polymeric acids, which offer advantages in terms of reusability and simplified purification. organic-chemistry.org Homogeneous catalysts, such as triphenylphosphine (B44618) oxide, could also be explored for rapid and mild reaction conditions. organic-chemistry.org

Flow Chemistry : Implementing continuous flow processes for the synthesis. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. organic-chemistry.org

Alternative Coupling Reagents : Utilizing modern coupling reagents that operate under mild conditions and generate easily removable byproducts. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) or N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) could be investigated to improve efficiency and functional group tolerance. organic-chemistry.org

Enzymatic Synthesis : Exploring the use of lipases or other esterases as biocatalysts. Enzymatic methods are highly selective, often proceed without the need for protecting groups, and operate under environmentally benign conditions.

Mechanochemical Synthesis : Investigating solid-state synthesis by grinding reactants together, potentially with a catalytic amount of a solid acid or base. researchgate.net This approach can reduce or eliminate the need for solvents, making it a green chemistry alternative.

A kinetic study on the synthesis of chlorobenzyl benzoates from chlorobenzyl chlorides and sodium benzoate (B1203000) highlighted the influence of phase transfer catalysts, temperature, and reactant concentration, providing a basis for optimizing similar esterification reactions. researchgate.net

Derivatization for Tunable Chemical Properties (e.g., photophysical, electronic)

The core structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its chemical properties. Future research should systematically explore how modifications at different positions on the aromatic rings and the amide linkage affect its characteristics.

Table 1: Potential Derivatization Strategies and Their Predicted Effects

| Derivatization Site | Proposed Modification | Potential Property to Tune |

|---|---|---|

| Benzoyl Ring | Introduction of electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) | Alteration of electronic properties, potential for solvatochromism, and modification of absorption/emission spectra. |

| Anthranilate Ring | Substitution with halogens, alkyl, or aryl groups. | Modification of solubility, crystal packing, and steric hindrance around the ester and amide core. |

| Benzyl (B1604629) Ring | Varying the position and nature of the chloro-substituent (e.g., 3-chloro, 4-chloro) or replacing it with other groups (e.g., -F, -Br, -CN). | Tuning of reactivity, stability, and intermolecular interactions. |

| Amide N-H | Alkylation or arylation of the amide nitrogen. | Disruption of hydrogen bonding, leading to changes in conformation, solubility, and aggregation behavior. |

Systematic derivatization could lead to the development of novel compounds with tailored photophysical properties, such as fluorescence or phosphorescence, or specific electronic characteristics for applications in materials science.

Advanced Mechanistic Studies of Specific Reactions

A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting the behavior of its analogs.

Future mechanistic studies could include:

Kinetic Analysis : Performing detailed kinetic studies, similar to those conducted for the esterification of benzoic acid with butanol, to determine reaction orders, rate constants, and activation energies for its synthesis. researchgate.net This would provide quantitative insight into the influence of temperature, catalyst, and concentrations. researchgate.net

Intermediate Trapping and Spectroscopic Analysis : Utilizing techniques like in-situ NMR or IR spectroscopy to identify and characterize transient intermediates formed during the esterification or other reactions. Isotopic labeling studies could further elucidate the bond-forming and bond-breaking steps.

Computational Modeling : Employing Density Functional Theory (DFT) calculations to map the potential energy surface of the reaction pathway. This can help visualize transition states, calculate activation barriers, and understand the role of the catalyst at a molecular level.

Photocatalytic Pathways : Investigating novel reaction mechanisms, such as those involving single-electron transfer (SET) under photochemical conditions, which have been explored for N-hydroxyphthalimide esters. beilstein-journals.org This could open up new, non-thermal routes to synthesize or functionalize the target compound. beilstein-journals.org

Development of High-Throughput Synthesis and Characterization Methods

To efficiently explore the vast chemical space made possible by derivatization, high-throughput experimentation (HTE) is an indispensable tool. youtube.com Future research should focus on adapting HTE for the synthesis and screening of a library of this compound analogs.

Key areas for development include:

Automated Synthesis Platforms : Using robotic liquid handlers to set up large arrays of reactions in microplates. This would allow for the rapid screening of different starting materials, catalysts, solvents, and reaction conditions. youtube.com

Parallel Purification : Developing automated or semi-automated methods for the purification of compound libraries, such as catch-and-release methods using solid-phase extraction. researchgate.net

Rapid Characterization : Implementing high-throughput analytical techniques, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), to quickly determine the purity and identity of the synthesized compounds. youtube.com A standardized, rapid analytical method can be prioritized over perfect peak separation to increase throughput. youtube.com

Table 2: Example of a High-Throughput Screening Plate Layout

| Catalyst 1 | Catalyst 2 | Catalyst 3 | Catalyst 4 | |

|---|---|---|---|---|

| Solvent A | Reaction A1 | Reaction A2 | Reaction A3 | Reaction A4 |

| Solvent B | Reaction B1 | Reaction B2 | Reaction B3 | Reaction B4 |

| Solvent C | Reaction C1 | Reaction C2 | Reaction C3 | Reaction C4 |

| Solvent D | Reaction D1 | Reaction D2 | Reaction D3 | Reaction D4 |

This approach would dramatically accelerate the discovery of new analogs with desired properties by systematically exploring a wide range of reaction parameters. youtube.com

Computational Design of Analogs with Predicted Chemical Characteristics

Computational chemistry offers a powerful predictive tool for designing novel analogs of this compound without the immediate need for extensive synthetic work. By modeling the properties of virtual compounds, research efforts can be focused on the most promising candidates.

Future computational research should involve:

Quantitative Structure-Property Relationship (QSPR) Modeling : Developing QSPR models that correlate structural features (descriptors) of designed analogs with their predicted chemical properties (e.g., electronic properties, solubility, stability).

Molecular Docking and Dynamics : While outside the scope of this chemical-focused review, if the molecule were to be investigated for biological applications, these techniques would be paramount. For materials science, molecular dynamics can be used to predict bulk properties like crystal packing and morphology.

Scaffold-Based Design : Utilizing computational methods to generate and evaluate analog series based on the core scaffold of 2-(benzoylamino)benzoate. researchgate.net This allows for the systematic exploration of substitutions and their impact on molecular geometry and electronic structure. researchgate.netnih.gov